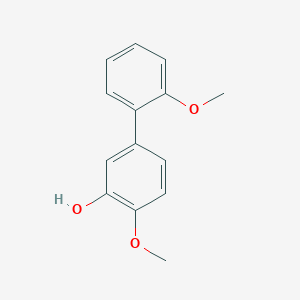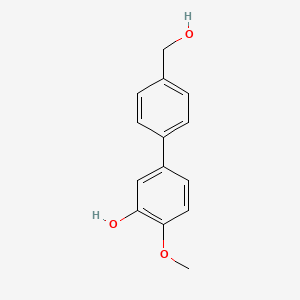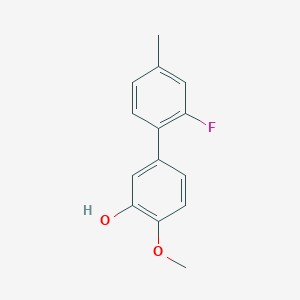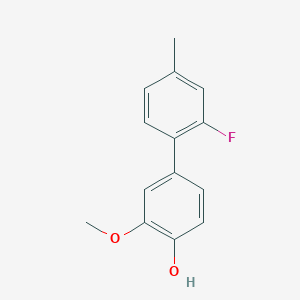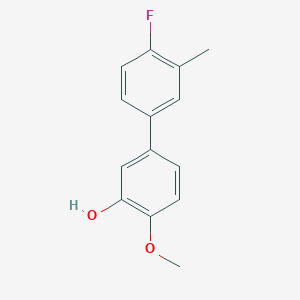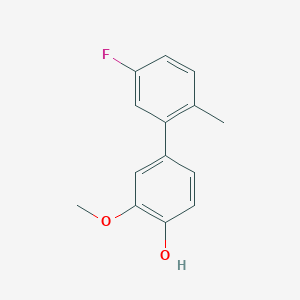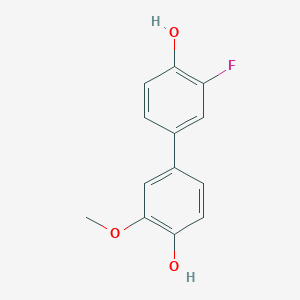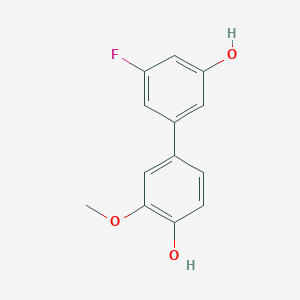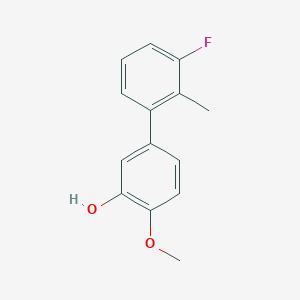
5-(3-Fluoro-2-methylphenyl)-2-methoxyphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Fluoro-2-methylphenyl)-2-methoxyphenol (95%) is a compound that is widely used in laboratory experiments and scientific research due to its unique properties. It is a phenolic compound with a molecular formula of C9H9FO2 and a molar mass of 182.15 g/mol. It is a white crystalline solid with a melting point of 115-117°C and is soluble in methanol and ethanol. This compound can be synthesized using various methods and has been found to have a variety of biochemical and physiological effects.
科学研究应用
5-(3-Fluoro-2-methylphenyl)-2-methoxyphenol (95%) has a variety of scientific research applications. It has been used as an intermediate in the synthesis of a variety of compounds. It has also been used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. Additionally, it has been used in the synthesis of polymers and other materials. Furthermore, this compound has been used in the study of enzyme inhibition and as a model compound for studying the structure and function of proteins.
作用机制
The mechanism of action of 5-(3-Fluoro-2-methylphenyl)-2-methoxyphenol (95%) is not fully understood. However, it is thought to act as an inhibitor of enzymes. It is believed that the compound binds to the active site of the enzyme and blocks the substrate from binding. This prevents the enzyme from catalyzing the reaction and thus inhibits its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Fluoro-2-methylphenyl)-2-methoxyphenol (95%) are not fully understood. However, it has been found to have a variety of effects on enzymes. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, hormones, and other compounds. Additionally, it has been found to inhibit the activity of enzymes involved in the synthesis of proteins. Furthermore, it has been found to inhibit the activity of enzymes involved in the breakdown of carbohydrates.
实验室实验的优点和局限性
The main advantage of using 5-(3-Fluoro-2-methylphenyl)-2-methoxyphenol (95%) in lab experiments is its ability to act as an enzyme inhibitor. This allows researchers to study the structure and function of proteins and enzymes. Additionally, it is relatively easy to synthesize and can be used as an intermediate in the synthesis of a variety of compounds. However, this compound is not very stable and can be easily degraded by light and heat. Additionally, it can be toxic if inhaled or ingested in large amounts.
未来方向
There are a number of potential future directions for research into 5-(3-Fluoro-2-methylphenyl)-2-methoxyphenol (95%). One potential direction is to further study the biochemical and physiological effects of this compound. Additionally, further research could be done to investigate the mechanism of action of this compound and to develop more efficient synthesis methods. Furthermore, research could be done to develop new uses for this compound in laboratory experiments and scientific research. Finally, research could be done to investigate potential applications for this compound in the pharmaceutical and agricultural industries.
合成方法
The synthesis of 5-(3-Fluoro-2-methylphenyl)-2-methoxyphenol (95%) can be accomplished by two different methods. The first method is a direct reaction between 2-methoxyphenol and 3-fluoro-2-methylphenyl bromide. This reaction is carried out in an organic solvent such as dichloromethane at room temperature. The second method is an indirect reaction between 2-methoxyphenol and 3-fluoro-2-methylphenyl bromide in the presence of a base such as sodium hydroxide. This reaction is carried out in an organic solvent such as dichloromethane at elevated temperatures. In both cases, the reaction yields 5-(3-Fluoro-2-methylphenyl)-2-methoxyphenol (95%) as the desired product.
属性
IUPAC Name |
5-(3-fluoro-2-methylphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c1-9-11(4-3-5-12(9)15)10-6-7-14(17-2)13(16)8-10/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPGZVLPVBUQSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2=CC(=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685484 |
Source


|
| Record name | 3'-Fluoro-4-methoxy-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluoro-2-methylphenyl)-2-methoxyphenol | |
CAS RN |
1261988-78-6 |
Source


|
| Record name | 3'-Fluoro-4-methoxy-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


